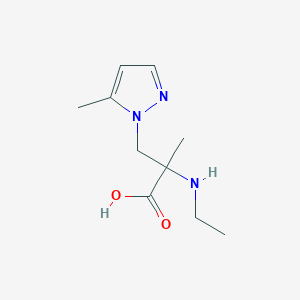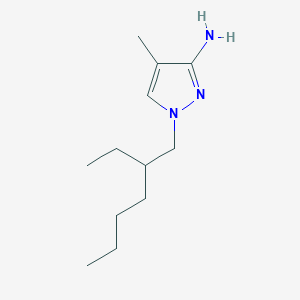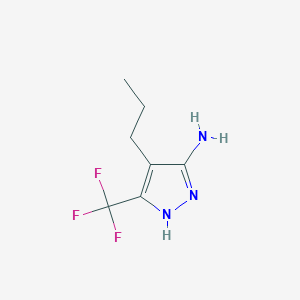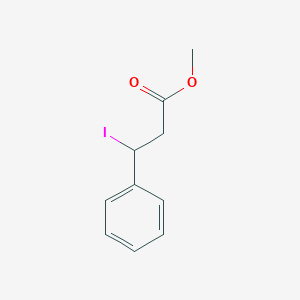
Methyl beta-iodobenzenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl beta-iodobenzenepropanoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of propanoic acid, where the beta position is substituted with an iodobenzene group and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl beta-iodobenzenepropanoate can be synthesized through several methods. One common approach involves the iodination of methyl beta-phenylpropanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the beta position.
Another method involves the esterification of beta-iodobenzenepropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and catalysts is crucial to obtain a product with high purity and consistency.
化学反応の分析
Types of Reactions
Methyl beta-iodobenzenepropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding methyl beta-phenylpropanoate using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of beta-substituted derivatives such as beta-azidobenzenepropanoate, beta-cyanobenzenepropanoate, or beta-thiobenzenepropanoate.
Reduction: Formation of methyl beta-phenylpropanoate.
Oxidation: Formation of beta-iodobenzenepropanoic acid or other oxidized products.
科学的研究の応用
Methyl beta-iodobenzenepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of methyl beta-iodobenzenepropanoate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl beta-bromobenzenepropanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and may be used in different synthetic applications.
Methyl beta-chlorobenzenepropanoate: Contains a chlorine atom, offering different chemical properties and reactivity.
Methyl beta-fluorobenzenepropanoate: Contains a fluorine atom, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl beta-iodobenzenepropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it particularly useful in certain substitution reactions and as a precursor for radiolabeled compounds in medical applications.
特性
分子式 |
C10H11IO2 |
|---|---|
分子量 |
290.10 g/mol |
IUPAC名 |
methyl 3-iodo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIキー |
FELIYUDBANPMRG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
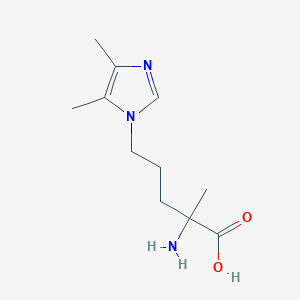
![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
